LogP as a Predictor of Hydrophobic Interaction and Extraction Efficiency: 8-Butyl vs. 8-Methyl and 8-Ethyl Analogs
8-Butylquinoline exhibits a measured logP of 3.65, which is significantly higher than that of its closest analogs, directly impacting its partition behavior in biphasic systems and its affinity for lipid environments [1]. This translates to a >10-fold increase in partition coefficient for non-polar phases compared to 8-methylquinoline (logP 2.60) [2]. This property is critical for designing experiments involving membrane permeability, receptor binding to hydrophobic pockets, or liquid-liquid extraction protocols where the target compound's recovery is a function of its lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.65 |
| Comparator Or Baseline | 8-Methylquinoline: LogP = 2.60; 8-Ethylquinoline: LogP = ~2.80-3.09 |
| Quantified Difference | Δ LogP ≈ 1.05 (vs. 8-methylquinoline); Δ LogP ≈ 0.56-0.85 (vs. 8-ethylquinoline) |
| Conditions | Calculated and experimentally verified logP values from multiple databases and vendor technical datasheets. |
Why This Matters
A logP difference >1 corresponds to an order of magnitude difference in extraction efficiency, making 8-butylquinoline the superior choice for protocols requiring strong retention in non-polar media.
- [1] Sielc Inc. 8-Butylquinoline Technical Data Sheet (LogP 3.65). View Source
- [2] Sielc Inc. 8-Methylquinoline Technical Data Sheet (LogP 2.60); Various sources for 8-Ethylquinoline (LogP 2.80-3.09). View Source
